2-Chloro-5-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350627. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZWQPZDKVIVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063510 | |

| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-95-3 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDZ3GSM63X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-nitrobenzenesulfonyl chloride, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₄S. At room temperature, it exists as an off-white to pale yellow or pale brown solid, often in a powdered form.[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Notes |

| Molecular Formula | C₆H₃Cl₂NO₄S | |

| Molecular Weight | 256.06 g/mol | [1][2] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 371.6 ± 32.0 °C | Predicted value[1] |

| Density | 1.708 ± 0.06 g/cm³ | Predicted value[1] |

| Appearance | Off-White to Pale Yellow/Pale Brown Powder | [1] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform, fine powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of 2-chloro-5-nitrobenzenesulfonyl chloride, a key organic intermediate in the synthesis of fine chemicals, dyes, and active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactivity of its functional groups—nitro, chloro, and sulfonyl chloride—which allow for a variety of chemical transformations.[1]

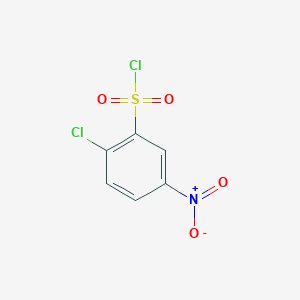

Chemical Structure and Formula

This compound is an aromatic compound with the chemical formula C₆H₃Cl₂NO₄S.[1] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 1.

Chemical Formula: C₆H₃Cl₂NO₄S

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4533-95-3 | [1][2][3] |

| Molecular Weight | 256.06 g/mol | [1][2] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 88-90°C | [1] |

| Boiling Point (Predicted) | 371.6 ± 32.0 °C | [1] |

| Density (Predicted) | 1.708 ± 0.06 g/cm³ | [1] |

| Flash Point | 178.5°C | [1] |

| Vapor Pressure | 2.19E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.599 | [1] |

Experimental Protocols: Synthesis

This compound is commonly synthesized from 2-chloro-5-nitroaniline via a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Synthesis of this compound from 2-Chloro-5-nitroaniline [1][3]

Materials:

-

2-chloro-5-nitroaniline (10g)

-

Hydrochloric acid (100mL)

-

Sodium nitrite (6.0g)

-

Water (50mL)

-

Copper(II) chloride dihydrate (5g)

-

Acetic acid (500mL)

-

Sulfur dioxide gas

-

Ice

Procedure:

-

Diazotization: In a 250mL three-neck flask, dissolve 10g of 2-chloro-5-nitroaniline in 100mL of hydrochloric acid with stirring. Cool the mixture to approximately 0°C in an ice bath.[1][3]

-

Slowly add a solution of 6.0g of sodium nitrite in 50mL of water to the cooled mixture. Maintain the temperature at 0°C and continue stirring for 1 hour after the addition is complete to form the diazonium salt solution.[1][3]

-

Sulfonylation: In a separate vessel, prepare an ice bath-cooled mixture of 5g of copper(II) chloride dihydrate in 500mL of acetic acid that has been pre-saturated with sulfur dioxide gas.[1]

-

Slowly add the previously prepared diazonium salt solution to this catalytic mixture. Stir the reaction mixture at 0°C for 1 hour.[1]

-

Precipitation and Isolation: Slowly pour the reaction mixture in batches into ice water under vigorous stirring to precipitate the product.[1]

-

Collect the resulting solid by filtration, wash it with water, and dry it under a vacuum to yield the final product, this compound.[1] The expected yield is approximately 55%.[1]

Logical and Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis. Its derivatives are utilized in various fields:

-

Dye Synthesis: It serves as an intermediate for creating acid dyes.[5]

-

Pharmaceutical Chemistry: The related compound, 2-chloro-5-nitrobenzoic acid, has been used to synthesize derivatives with potential antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

-

Agrochemicals: It is a precursor in the synthesis of pesticides, such as the herbicide buthiacet-methyl.[7]

Safety and Handling

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[8]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[8][10] Avoid all personal contact, including inhalation of dust or fumes.[9]

-

First Aid:

-

Skin Contact: Immediately flush with large amounts of water and remove all contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[10] It is moisture-sensitive and should be stored away from water or moist air.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]

- 4. 2-Chloro-5-nitrobenzenesulfonyl Chloride_其他_德威钠 [gjbzwzw.com]

- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride from 2-chloro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-chloro-5-nitrobenzenesulfonyl chloride from its precursor, 2-chloro-5-nitroaniline. This synthesis is a crucial process for creating a versatile intermediate used in the development of pharmaceuticals, specialty dyes, and other fine chemicals. The described method is based on a well-established two-step chemical transformation: the diazotization of the primary aromatic amine followed by a copper-catalyzed chlorosulfonylation, a process also known as the Meerwein modification of the Sandmeyer reaction.

Synthetic Pathway Overview

The conversion of 2-chloro-5-nitroaniline to this compound proceeds via two primary stages. First, the amino group of the starting material is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid. Second, the resulting diazonium salt is subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorosulfonyl group.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of aryl sulfonyl chlorides from aromatic amines.[1][2][3]

Part A: Diazotization of 2-Chloro-5-nitroaniline

This procedure details the formation of the intermediate, 2-chloro-5-nitrobenzenediazonium chloride.

Materials:

-

2-chloro-5-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to a temperature between 0 °C and 5 °C using an ice-salt bath. Stir vigorously to ensure efficient heat transfer and to maintain a fine suspension of the amine hydrochloride salt.[1]

-

Separately, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

The resulting clear, yellowish solution of 2-chloro-5-nitrobenzenediazonium chloride should be kept cold and used immediately in the next step. Caution: Do not attempt to isolate the diazonium salt as a solid, as it is highly unstable and potentially explosive when dry.

Part B: Copper-Catalyzed Chlorosulfonylation

This procedure describes the conversion of the diazonium salt into the final product.

Materials:

-

Cold diazonium salt solution (from Part A)

-

Sulfur Dioxide (SO₂) or a stable surrogate like DABSO[4]

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid or Water[1]

-

Ice

Procedure:

-

In a separate, larger reaction vessel equipped with a stirrer and a gas inlet (if using SO₂ gas), prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the acid at 5-10 °C until saturation.[3] Alternatively, an aqueous procedure can be used which may offer safety and environmental benefits.[1]

-

Add a catalytic amount of copper(I) chloride (approx. 0.1-0.2 eq) to the sulfur dioxide solution and stir to form a suspension.

-

Cool the copper catalyst suspension to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the stirred catalyst mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, then let it warm to room temperature slowly. The reaction is typically complete when the evolution of nitrogen gas ceases.

Part C: Product Isolation and Purification

-

Pour the reaction mixture slowly into a large beaker containing a stirred mixture of ice and water. This will cause the crude this compound to precipitate as a solid due to its low solubility in water.[1]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of cold water to remove residual acids and copper salts.

-

Dry the product under vacuum at a temperature below 35 °C.

-

If further purification is required, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or a mixture of hexane and ethyl acetate.[5]

Quantitative Data from Analogous Reactions

| Starting Aniline | Product Sulfonyl Chloride | Yield (%) | Purity (%) | Reference |

| 2-Chloroaniline | 2-Chlorobenzenesulfonyl chloride | 85 | >98 | [1] |

| 4-Nitroaniline | 4-Nitrobenzenesulfonyl chloride | 88 | >98 | [1] |

| 2-Aminopyridine | Pyridine-2-sulfonyl chloride | 75 | >98 | [1] |

| 2-Amino-5-bromopyridine | 5-Bromopyridine-2-sulfonyl chloride | 80 | >99 | [4] |

Table 1: Representative yields and purities for the synthesis of aryl sulfonyl chlorides from various aromatic amines using similar methodologies.

Experimental Workflow

The logical flow of the experimental procedure, from initial setup to final product analysis, is outlined below.

Safety Considerations

-

Diazonium Salts: Aromatic diazonium salts, especially in solid, dry form, are notoriously unstable and can decompose explosively. They should always be prepared in solution at low temperatures and used immediately without isolation.

-

Reagents: Concentrated acids are highly corrosive. Sodium nitrite is an oxidizer and is toxic. Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Exothermic Reactions: Both the diazotization and chlorosulfonylation steps can be exothermic. Careful temperature control and slow, controlled addition of reagents are essential to prevent runaway reactions.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt these protocols with due diligence and appropriate safety measures in a laboratory setting.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3) for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, chemical properties, and applications of 2-Chloro-5-nitrobenzenesulfonyl chloride, a versatile building block in medicinal chemistry and material science.

Introduction

This compound, with the CAS number 4533-95-3, is an important organic intermediate characterized by its trifunctional nature, containing a sulfonyl chloride, a chloro, and a nitro group.[1] This unique combination of reactive sites makes it a valuable precursor for the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), dyes, and pesticides.[1] Its utility in drug discovery is particularly pronounced, where it serves as a scaffold for the creation of diverse sulfonamide libraries for biological screening. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C6H3Cl2NO4S | [2] |

| Molar Mass | 256.06 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 371.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 178.5 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [1] |

| CAS Number | 4533-95-3 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for two common methods.

Synthesis from 2-Chloro-5-nitroaniline

This method involves the diazotization of 2-chloro-5-nitroaniline followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Protocol:

-

In a 250 mL three-necked flask, add 100 mL of hydrochloric acid and cool in an ice bath.

-

Slowly add 10 g of 2-chloro-5-nitroaniline with stirring until completely dissolved.[1]

-

Prepare a solution of 6.0 g of sodium nitrite in 50 mL of water and add it dropwise to the flask, maintaining the temperature at 0 °C. Stir for 1 hour at this temperature.[1]

-

In a separate flask, prepare a mixture of 5 g of copper chloride dihydrate in 500 mL of acetic acid pre-saturated with sulfur dioxide gas, and cool it in an ice bath.[1]

-

Slowly add the diazonium salt solution to the acetic acid mixture. Continue stirring at 0 °C for 1 hour.[1]

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the product.[1] A typical yield for this process is around 55%.[1]

Synthesis from p-Nitrochlorobenzene

This industrial method involves the sulfonation of p-nitrochlorobenzene followed by chlorination.

Experimental Protocol:

-

Prepare a sulfonation mixture by reacting p-nitrochlorobenzene with oleum.[3]

-

In a suitable reactor, charge 496 g of the sulfonation mixture (containing approximately 1.0 mol of 2-chloro-5-nitrobenzenesulfonic acid).[3]

-

At 45-50 °C, add 595 g (5.0 mol) of thionyl chloride dropwise over 1.5 hours.[3]

-

Stir the mixture for 1 hour at this temperature, then heat to 100 ± 2 °C and maintain for 2 hours.[3]

-

After cooling to 20-25 °C, the reaction mixture is poured onto approximately 3 kg of ice water, ensuring the temperature does not exceed 12 °C.[3]

-

The precipitated product is filtered, washed with water to remove sulfuric acid, and dried. This method can yield up to 73% of the theoretical product.[3]

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the sulfonyl chloride group, which readily reacts with nucleophiles such as amines to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry.

Synthesis of Sulfonamide Libraries

The primary use of this compound in drug discovery is as a building block for creating libraries of novel sulfonamide derivatives. These libraries can then be screened for a wide range of biological activities.

Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve one molar equivalent of this compound in a suitable solvent such as tetrahydrofuran or dichloromethane.

-

Add a slight excess (1.1 to 1.2 equivalents) of the desired primary or secondary amine.

-

Add an organic base, such as triethylamine or pyridine (2 equivalents), to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield the desired sulfonamide.

Caption: Workflow for the synthesis of a sulfonamide library.

Biological Activity of Derivatives

While this compound itself is not known to be biologically active, its derivatives have shown promise in various therapeutic areas. For instance, derivatives of the related 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties.[4] Sulfonamides, in general, are a well-established class of drugs with a broad range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of novel sulfonamides from this compound allows for the exploration of new chemical space in the search for potent and selective drug candidates.

Experimental Workflows for Biological Screening

Once a library of sulfonamide derivatives has been synthesized, a systematic screening process is employed to identify compounds with desired biological activity.

Caption: General workflow for biological screening of a compound library.

A hypothetical signaling pathway that could be investigated for an anticancer "hit" derived from a this compound-based library is the apoptosis pathway.

Caption: Illustrative signaling pathway for an anticancer drug candidate.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound has been reported.[5] The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in the synthesis of new chemical entities for drug discovery and other industrial uses. Its ability to readily form sulfonamides makes it an ideal starting point for the generation of compound libraries for high-throughput screening. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Chloro-5-nitrobenzenesulfonyl chloride

This guide provides essential physicochemical data for 2-Chloro-5-nitrobenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The molecular weight and molar mass are fundamental properties for any chemical compound, crucial for stoichiometric calculations in experimental research and synthesis.

Quantitative Data Summary

| Property | Value | Units |

| Molecular Weight | 256.065 | g/mol |

| Molar Mass | 256.06 | g/mol |

This information is consistently reported across multiple chemical data sources.[1][2][3][4][5] The slight variation in the third decimal place for molecular weight is typical and depends on the specific isotopic weights used in the calculation. For most practical laboratory applications, a value of 256.06 g/mol is suitable.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 4533-95-3, 2-Chloro-5-nitro-benzenesulfonyl chloride - chemBlink [ww.chemblink.com]

- 4. 2-Chloro-5-nitrobenzenesulfonyl Chloride_其他_德威钠 [gjbzwzw.com]

- 5. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the sulfonyl chloride group in 2-Chloro-5-nitrobenzenesulfonyl chloride

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Chloro-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of two distinct electrophilic sites: a sulfonyl chloride group and an aromatic carbon-chlorine bond. This guide provides a detailed examination of the molecule's reactivity, focusing on the preferential and highly versatile chemistry of the sulfonyl chloride moiety. We will explore the underlying electronic factors governing this selectivity, detail key reaction classes with experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in chemical and pharmaceutical development.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its functional groups. The benzene ring is substituted with three distinct groups, each exerting a significant electronic influence:

-

Sulfonyl Chloride (-SO₂Cl): This group is a powerful electron-withdrawing group and the primary focus of this guide. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. The chloride ion is an excellent leaving group in nucleophilic substitution reactions at the sulfur center.

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SₙAr). Its position para to the sulfonyl chloride group and ortho to the chlorine atom enhances the electrophilicity of both reactive sites.

-

Aromatic Chlorine (-Cl): The chlorine atom is an electronegative, inductively withdrawing group. The C-Cl bond on an sp²-hybridized carbon is inherently stronger and less reactive towards nucleophiles than a C-Cl bond on an sp³ carbon.

The cumulative effect of these groups makes the sulfonyl sulfur the most accessible and reactive electrophilic center for most nucleophiles under typical reaction conditions.

Differential Reactivity: Sulfonyl Chloride vs. Aryl Chloride

A central aspect of the chemistry of this compound is the selective reactivity of the sulfonyl chloride group over the aryl chloride.

-

Reaction at the Sulfonyl Group: Nucleophilic attack on the sulfonyl sulfur is a facile process. It proceeds through a concerted, Sₙ2-like displacement mechanism where the nucleophile attacks the sulfur atom, leading to the expulsion of the chloride ion.[3][4] This pathway is kinetically and thermodynamically favorable.

-

Reaction at the Aryl Carbon (SₙAr): For a nucleophile to replace the aromatic chlorine, a Nucleophilic Aromatic Substitution (SₙAr) mechanism is required. This pathway involves the formation of a high-energy, negatively charged Meisenheimer intermediate, which temporarily disrupts the ring's aromaticity.[5] Although the nitro group activates the ring for this reaction, the conditions required are generally more forcing than those needed for reaction at the sulfonyl chloride.

This reactivity difference allows for the selective functionalization of the sulfonyl chloride group while leaving the aryl chloride intact, a crucial feature in multi-step synthesis.

Caption: Logical workflow of preferential reactivity in this compound.

Key Reactions of the Sulfonyl Chloride Group

The electrophilic sulfur center readily reacts with a wide range of nucleophiles.

Sulfonamide Formation (Aminolysis)

The reaction with primary or secondary amines is one of the most common transformations, yielding stable sulfonamides. This reaction is fundamental in medicinal chemistry.

General Reaction: Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻

Sulfonate Ester Formation (Alcoholysis)

Alcohols and phenols react to form sulfonate esters. This reaction often requires a base to neutralize the HCl byproduct.

General Reaction: Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl

Hydrolysis

In the presence of water, the sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid.[6] The rate of this reaction is influenced by pH and the electronic nature of the aromatic substituents.[3]

General Reaction: Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl

Quantitative Data

The reactivity of sulfonyl chlorides is quantifiable through kinetic studies and reaction yields.

Table 1: Effect of Substituents on Hydrolysis Rate

The following data for various substituted benzenesulfonyl chlorides in water illustrates the strong influence of electron-withdrawing groups, like the nitro group, on reactivity. The data is presented as relative rate constants for alkaline hydrolysis, consistent with an Sₙ2 mechanism.[3]

| Substituent (in para-position) | Relative Rate Constant (k/k₀) |

| -OCH₃ | 0.25 |

| -CH₃ | 0.51 |

| -H (Reference) | 1.00 |

| -Cl | 2.69 |

| -NO₂ | 37.1 |

This data demonstrates that a para-nitro group dramatically accelerates the rate of nucleophilic attack at the sulfonyl sulfur, a principle directly applicable to this compound.

Table 2: Representative Reaction Yields

| Reaction | Nucleophile | Product | Yield | Reference |

| Ammonolysis | Ammonia water | 2-Chloro-5-nitrobenzenesulfonamide | High | [7] |

| Chlorination | Bis(trichloromethyl) carbonate | This compound | 93.5% | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide via Ammonolysis

This protocol is adapted from established procedures for the synthesis of sulfonamides from this compound.[7]

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Deionized water

-

Dichloromethane (optional solvent)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in water or dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of cold aqueous ammonia (e.g., 4-6 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. The reaction temperature can be raised to 30-70 °C to increase the rate.[7]

-

If the product precipitates, collect it by vacuum filtration. If not, perform an aqueous workup by extracting with a suitable organic solvent like ethyl acetate.

-

Wash the collected solid or organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-5-nitrobenzenesulfonamide.

Caption: General experimental workflow for the synthesis of sulfonamides.

Protocol 2: Kinetic Analysis of Hydrolysis

This protocol outlines a general method for studying the hydrolysis kinetics of a sulfonyl chloride.

Materials:

-

This compound

-

Aqueous buffer solutions of desired pH

-

Organic solvent miscible with water (e.g., dioxane or acetone)

-

Standardized NaOH solution (e.g., 0.05 M)

-

Potentiometer or pH meter with an electrode

-

Thermostatted reaction vessel

Procedure:

-

Prepare a stock solution of this compound in the chosen organic solvent.

-

In the thermostatted reaction vessel, place the aqueous buffer solution and allow it to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).

-

Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the vigorously stirred buffer. The final solution should be predominantly aqueous.

-

Monitor the reaction progress. The hydrolysis produces HCl, causing a drop in pH. The rate can be followed by:

-

Potentiometric Titration: Add standardized NaOH solution at a rate that maintains a constant pH. The volume of NaOH added over time corresponds to the extent of the reaction.

-

Conductivity: Measure the change in electrical conductivity of the solution as ionic products (H⁺ and Cl⁻) are formed.

-

-

Continue data collection for at least 3-4 half-lives.

-

Calculate the pseudo-first-order rate constant (k_obs) by plotting the appropriate function of concentration versus time (e.g., ln([A]₀/[A]t) vs. t).

Conclusion

This compound is a valuable synthetic building block characterized by the high and selective reactivity of its sulfonyl chloride group. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups renders the sulfur atom highly electrophilic, making it the primary target for nucleophilic attack under a wide range of conditions. This inherent reactivity hierarchy allows for precise chemical modifications, which is essential for the efficient synthesis of complex molecules in the pharmaceutical and materials science industries. Understanding the principles and protocols outlined in this guide enables researchers to effectively harness the synthetic potential of this versatile intermediate.

References

- 1. chembk.com [chembk.com]

- 2. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-chloro-5-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive experimental protocol for determining its solubility. The presented methodology, based on the gravimetric method, enables researchers to generate reliable and reproducible solubility data essential for process development, formulation, and quality control in drug discovery and manufacturing. This guide includes a detailed experimental workflow, a template for data presentation, and a visual representation of the experimental procedure to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its reactivity and substitution pattern make it a versatile reagent in medicinal chemistry. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the efficiency of its manufacturing process.[1]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a liquid solvent.[6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., dichloromethane, ethyl acetate, ether, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6][7]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette.

-

To ensure no solid particles are transferred, filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a well-ventilated fume hood.

-

Gently evaporate the solvent. For volatile solvents, this may occur at ambient temperature. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the evaporation dish to a drying oven set at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solution withdrawn (L))

Where:

-

Mass of dried solute = (Mass of evaporation dish + dried solute) - (Mass of empty evaporation dish)

-

Volume of solution withdrawn = The volume of the saturated solution taken for evaporation (e.g., 0.010 L)

Data Presentation

The experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the results.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Diethyl Ether | 25 | |||

| [Insert other solvents] |

To calculate the solubility in mol/L, divide the solubility in g/L by the molar mass of this compound (256.06 g/mol ).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a detailed and practical framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents. By following the outlined gravimetric method, users can generate the critical quantitative data necessary for advancing their research and development activities. The provided templates for data presentation and the visual workflow aim to ensure consistency and clarity in the experimental process and reporting of results. The ability to experimentally determine solubility is a fundamental skill that empowers researchers to overcome the limitations of incomplete literature data and make informed decisions in their scientific endeavors.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 4. e-biochem.com [e-biochem.com]

- 5. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

Spectroscopic and Analytical Profile of 2-Chloro-5-nitrobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS No: 4533-95-3), a key intermediate in organic synthesis. The document details available experimental and predicted spectroscopic data (NMR, IR, MS), outlines detailed protocols for data acquisition, and presents logical workflows for its analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 500 MHz instrument. The spectrum displays three distinct signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.61 | d | 3 | H-6 |

| 8.16 | dd | J1=9, J2=3 | H-4 |

| 7.70 | d | 9 | H-3 |

Source: ChemicalBook. The data is consistent with the substituted aromatic structure.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~149 | C-5 | Carbon bearing the nitro group (strong deshielding). |

| ~144 | C-1 | Carbon bearing the sulfonyl chloride group. |

| ~136 | C-2 | Carbon bearing the chlorine atom. |

| ~132 | C-3 | Aromatic CH. |

| ~128 | C-4 | Aromatic CH. |

| ~124 | C-6 | Aromatic CH, ortho to the nitro group. |

Infrared (IR) Spectroscopy

Disclaimer: A specific experimental IR spectrum for this compound is not available in public databases. The data presented below are the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C bending |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~750-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The molecular formula of this compound is C₆H₃Cl₂NO₄S, with a molecular weight of 256.06 g/mol .[1]

Disclaimer: A detailed experimental mass spectrum with fragmentation analysis is not publicly available. The following table outlines a plausible fragmentation pattern based on the principles of mass spectrometry for aromatic sulfonyl chlorides.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 255/257/259 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for two chlorine atoms. |

| 220/222 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 156/158 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 121 | [C₆H₃ClNO₂]⁺ | Subsequent loss of a chlorine atom. |

| 75 | [C₆H₃]⁺ | Aromatic ring fragment. |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Synthesis of this compound

A common synthetic route involves the diazotization of 2-chloro-5-nitroaniline followed by a Sandmeyer-type reaction.

-

Diazotization: 2-chloro-5-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a copper(I) chloride catalyst.

-

Workup: The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at 125 MHz. A proton-decoupled pulse sequence is used, and a larger number of scans is required to obtain a clear spectrum. Chemical shifts are referenced to the DMSO-d6 solvent peak (δ ~39.52 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an ATR accessory.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: The solution is injected into the gas chromatograph, where the compound is separated from the solvent and any impurities on a capillary column.

-

MS Analysis: The separated compound then enters the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of synthesis and characterization for this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling precautions for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS No. 4533-95-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical Identification and Physical Properties

This compound is an organic intermediate used in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]

| Property | Value | Reference |

| CAS Number | 4533-95-3 | [2][3] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [2][3] |

| Molecular Weight | 256.06 g/mol | [3] |

| Appearance | Cream powder | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 371.6 ± 32.0 °C (Predicted) | [1] |

| Flashing Point | 178.5 °C | [1] |

| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B.[2][4] H314 - Causes severe skin burns and eye damage.[2][3][4][5][6]

Signal Word: Danger[2][3][4][5][6]

Pictogram:

Toxicology and Health Effects

There is limited quantitative toxicological data available for this compound. Safety Data Sheets indicate that data for acute oral, dermal, and inhalation toxicity are not available.[4] Therefore, caution should be exercised, and exposure should be minimized.

The primary health hazard is its corrosive nature, causing severe burns to the skin and eyes upon contact.[2][3][4][5][6] Inhalation of dust or fumes may cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used if there is a splash hazard. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a laboratory coat, and impervious clothing if significant contact is possible. | [5] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator should be used if ventilation is inadequate or if dust is generated. | [5] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5][6]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][6] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and notify others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand or vermiculite.

-

Neutralize (if applicable and safe): For acid spills, a neutralizing agent like soda ash can be used.

-

Collect: Carefully scoop the absorbed or spilled material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on synthesis methods described in patent literature.[7][8][9] This should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-chloro-5-nitrobenzenesulfonic acid

-

Thionyl chloride or bis(trichloromethyl) carbonate (BTC)

-

Organic solvent (e.g., tetrahydrofuran)

-

Organic base (e.g., triethylamine) if using BTC

-

Reaction vessel with stirring and temperature control

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, set up a reaction vessel equipped with a stirrer and a dropping funnel.

-

Charge Reactants: Charge the 2-chloro-5-nitrobenzenesulfonic acid into the reaction vessel. If using BTC, also add the organic solvent and organic base.

-

Addition of Chlorinating Agent:

-

Reaction: Stir the mixture at the specified temperature for the required duration to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding it to ice water.

-

The solid product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid product by filtration.

-

Wash the product with cold water to remove any remaining acids.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization.

-

Disposal Considerations

All waste materials, including spilled substances, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound [chembk.com]

- 2. 2-Chloro-5-nitro-benzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]

- 6. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Use of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The presence of a reactive sulfonyl chloride group, along with a nitro group and a chlorine atom on the benzene ring, makes it a valuable building block for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides.

These application notes provide detailed protocols for the synthesis of sulfonamides using this compound with primary and secondary amines, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sulfonamides from this compound and various amines. Please note that while some examples are derived from literature, others are illustrative of typical yields for such reactions.

Table 1: Synthesis of N-Substituted-2-chloro-5-nitrobenzenesulfonamides

| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-chloro-5-nitrobenzenesulfonamide | 4 | 25 | 92 (Illustrative) |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)-2-chloro-5-nitrobenzenesulfonamide | 4 | 25 | 95 (Illustrative) |

| 3 | Benzylamine | N-Benzyl-2-chloro-5-nitrobenzenesulfonamide | 3 | 0-25 | 90 (Illustrative) |

| 4 | Morpholine | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | 2 | 0-25 | 96 (Illustrative) |

| 5 | Ammonia (aq) | 2-Chloro-5-nitrobenzenesulfonamide | 5 | 30-70 | ~90[1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides from this compound and a Primary or Secondary Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the amine (1.1 eq) in dichloromethane (10 mL per mmol of sulfonyl chloride) in a round-bottom flask, add the base (e.g., pyridine or triethylamine, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide (Ammonolysis)

This protocol is adapted from the ammonolysis of a similar sulfonyl chloride and can be applied to this compound.[1]

Materials:

-

This compound (1.0 eq)

-

Aqueous ammonia (excess)

-

Water or Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in water or dichloromethane.

-

Add an excess of aqueous ammonia to the suspension.

-

Heat the reaction mixture to a temperature between 30 °C and 70 °C with vigorous stirring.[1]

-

Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product is in an organic layer, separate the layers, wash the organic layer with water, dry it over anhydrous sulfate, and concentrate to obtain the crude product.

-

Purify the crude 2-chloro-5-nitrobenzenesulfonamide by recrystallization.

Visualizations

Caption: General experimental workflow for the synthesis of sulfonamides.

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for 2-Chloro-5-nitrobenzenesulfonyl Chloride as a Reagent for Peptide Modification

However, by analogy to other sulfonyl chlorides used in peptide chemistry, we can infer its potential reactivity and propose hypothetical protocols. The following information is intended for experienced researchers and should be considered theoretical. All protocols would require significant optimization and validation.

Introduction and Potential Applications

2-Chloro-5-nitrobenzenesulfonyl chloride possesses a highly electrophilic sulfonyl chloride group.[1] This functional group is known to react readily with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][3][4] Within a peptide, the most likely targets for modification would be the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. Reaction with the thiol group of cysteine is also possible.

Other related nitrobenzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, are utilized in peptide synthesis primarily as protecting groups for the amino terminus of amino acids.[1] The resulting "nosyl" group is stable under certain conditions but can be selectively removed. By analogy, this compound could potentially be used for:

-

N-terminal or Lysine Protection: Temporarily blocking the amino groups during synthetic steps.

-

Modulation of Peptide Properties: The introduction of the bulky and electron-withdrawing 2-chloro-5-nitrophenylsulfonyl group could alter the solubility, conformation, and biological activity of a peptide.

-

Creation of a Chemical Handle: The nitro group could potentially be reduced to an amine, providing a point for further chemical conjugation.

Predicted Reactivity with Amino Acid Residues

The reactivity of this compound with the functional groups of amino acid side chains is predicted based on the known reactivity of sulfonyl chlorides.

| Amino Acid Residue | Functional Group | Predicted Reactivity | Product | Notes |

| N-terminus | α-Amino (primary) | High | Sulfonamide | Reaction is expected to be rapid under basic conditions. |

| Lysine (Lys) | ε-Amino (primary) | High | Sulfonamide | Reactivity is similar to the N-terminus. |

| Cysteine (Cys) | Thiol (sulfhydryl) | Moderate | Thiosulfonate | Thiols are good nucleophiles, but the reaction may be reversible under certain conditions. The thiol group is also susceptible to oxidation. |

| Arginine (Arg) | Guanidinium | Low | Unlikely to react | The guanidinium group is a very weak nucleophile. |

| Histidine (His) | Imidazole | Low | Possible under forcing conditions | The imidazole nitrogen is nucleophilic, but less so than primary amines. |

| Serine (Ser), Threonine (Thr) | Hydroxyl (primary, secondary) | Very Low | Unlikely to react | Alcohols are poor nucleophiles for sulfonyl chlorides without specific catalysts. |

| Tyrosine (Tyr) | Phenol | Very Low | Unlikely to react | The phenolic hydroxyl group is generally unreactive under typical aqueous conditions. |

| Aspartate (Asp), Glutamate (Glu) | Carboxylate | None | No reaction | The carboxylate is not nucleophilic towards sulfonyl chlorides. |

| Asparagine (Asn), Glutamine (Gln) | Amide | None | No reaction | The amide nitrogen is not nucleophilic. |

Hypothetical Experimental Protocols

Caution: These are generalized protocols and have not been validated for this compound. Significant optimization of stoichiometry, pH, temperature, and reaction time will be necessary.

General Protocol for Modification of Primary Amines in a Peptide

This hypothetical protocol outlines the modification of the N-terminus and lysine side chains of a peptide in an aqueous solution.

Materials:

-

Peptide of interest

-

This compound

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

-

Analytical instruments (e.g., Mass Spectrometer - MS)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or ACN (e.g., 10-100 mM). This solution should be prepared fresh immediately before use.

-

Reaction Initiation: While gently vortexing the peptide solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal stoichiometry needs to be determined empirically.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction should be monitored by RP-HPLC and MS analysis of aliquots.

-

Quenching: Quench the reaction by adding the quenching solution to scavenge any unreacted sulfonyl chloride. Incubate for an additional 30 minutes.

-

Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.

-

Analysis: Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass increase per modification is 239.04 Da (C₆H₃ClNO₄S).

Visualizations

General Reaction Scheme

References

Application of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzenesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of sulfonamide derivatives. The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene ring influences the reactivity of the sulfonyl chloride group and imparts specific physicochemical properties to the resulting sulfonamide products. These properties can contribute to the biological activity of the synthesized molecules, making this reagent a point of interest in the design and development of novel therapeutic agents.

This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides by reaction with primary or secondary amines. The resulting 2-chloro-5-nitrobenzenesulfonamide core can be found in molecules with a range of biological activities.

Synthesis of Precursors for Bioactive Molecules

This compound is a versatile starting material for multi-step syntheses of more complex molecules. A key transformation is the reaction with ammonia to form 2-chloro-5-nitrobenzenesulfonamide, which can then be further modified. For instance, the nitro group can be reduced to an amine, providing a handle for the introduction of further diversity.

Development of Antidiabetic Agents

While not a direct application of this compound, a closely related derivative, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, has been used to synthesize a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. These compounds have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them potential candidates for the treatment of diabetes.[1] The synthesis of the sulfonamide linkage in these molecules follows the same fundamental reaction principle.

Amine Protection and Derivatization

Analogous to the related 2-nitrobenzenesulfonyl chloride, the 2-chloro-5-nitrobenzenesulfonyl group can be used for the protection and derivatization of amines. The resulting sulfonamides are stable and can be readily purified. This strategy is useful in multi-step syntheses where selective reaction at other functional groups is required.

Data Presentation

Quantitative Data on the Synthesis of 2-Chloro-5-nitrobenzenesulfonamide